Cotarnine chloride
Overview
Description
Cotarnine chloride is a chemical compound known for its unique structure and properties. It is a salt of 4-methoxy-6-methyldioxoloisoquinoline, which is derived from the oxidative degradation of noscapine
Mechanism of Action
Mode of Action
The mode of action of cotarnine chloride involves its interaction with silver acetylides. In a three-component reaction, this compound interacts with silver acetylides and methyl propiolate or ethynyl methyl ketone in acetonitrile . This interaction leads to the formation of various compounds, including 1-ethynyl-substituted isoquinolines .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its interaction with silver acetylides. The reactions of this compound with silver acetylides lead to the formation of various compounds, including 1-ethynyl-substituted isoquinolines .
Result of Action
The result of the action of this compound involves the formation of various compounds, including 1-ethynyl-substituted isoquinolines . These compounds can have various molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the reactions of this compound with silver acetylides are performed in acetonitrile . The choice of solvent can influence the outcome of these reactions .
Biochemical Analysis
Cellular Effects
Chloride ions, which Cotarnine Chloride contains, play crucial roles in physiological processes, regulation, and signaling pathways
Molecular Mechanism
It’s suggested that Cotarnine is an analog for penicillin and binds to bacterial cell walls, inhibiting enzymes that are necessary for protein synthesis
Transport and Distribution
Chloride ions, which this compound contains, are integral membrane proteins that function to allow chloride and other inorganic anions to cross the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions: Cotarnine chloride can be synthesized through the oxidation of narcotine with dilute nitric acid . Another method involves the reaction of cotarnine with silver acetylides and alkynes in acetonitrile, leading to the formation of 1-ethynyl-substituted isoquinolines .
Industrial Production Methods: The industrial production of this compound typically involves the oxidative degradation of noscapine. This process is carried out under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Cotarnine chloride undergoes various types of chemical reactions, including:
Oxidation: Conversion of cotarnine to its oxidized forms.
Substitution: Reaction with silver acetylides to form 1-ethynyl-substituted isoquinolines.
Common Reagents and Conditions:
Silver acetylides: Used in the substitution reactions to form ethynyl-substituted derivatives.
Methyl propiolate: Involved in the annulation reactions to expand the ring structure.
Major Products Formed:
1-ethynyl-substituted isoquinolines: Formed through substitution reactions.
Tetrahydropyridoisoquinolines: Resulting from annulation reactions.
Scientific Research Applications
Cotarnine chloride has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in multicomponent reactions to synthesize complex organic molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer.
Industry: Utilized in the synthesis of various chemical intermediates and derivatives.
Comparison with Similar Compounds
Cotarnine chloride can be compared with other similar compounds, such as:
Noscapine: A phthalide isoquinoline alkaloid from which cotarnine is derived.
Cotarnone and Dihydrocotarnine: Derivatives of cotarnine that undergo various chemical modifications.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its derivatives also exhibit significant biological activities, particularly in cancer treatment .
Conclusion
This compound is a compound with diverse chemical and biological properties Its unique structure allows it to participate in various reactions, making it valuable in scientific research and industrial applications
Properties
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO3.ClH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQAGVANIBSWBW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905241 | |
Record name | Methyl(6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-4(6H)-ylidene)oxidanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10018-19-6 | |
Record name | 1,3-Dioxolo[4,5-g]isoquinolinium, 7,8-dihydro-4-methoxy-6-methyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10018-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cotarnine chloride [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010018196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cotarnine chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl(6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-4(6H)-ylidene)oxidanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-dihydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COTARNINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03F6B8N3QN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Cotarnine chloride?
A: this compound (C12H14ClNO3) has a molecular weight of 255.70 g/mol. While the provided abstracts don't contain detailed spectroscopic data, they mention its fluorescence properties. For example, this compound exhibits green-white fluorescence []. Its fluorescence spectrum varies depending on the solvent and pH.
Q2: Are there analytical methods available to detect and quantify this compound?
A: Yes, several analytical techniques have been employed. * Fluorometric analysis: this compound exhibits fluorescence, allowing for its quantification in solutions and on filter paper [].
Polarography: This method has been used for determining this compound concentrations in tablet formulations []. * Iodometric titration: This method leverages the polyiodide reaction of this compound for its quantitative analysis [, ].* Extraction-Photometric Determination:* This method has been explored for the simultaneous determination of this compound with other compounds like papaverine hydrochloride and dimedrol [].
Q3: What are the known chemical transformations of this compound?
A3: this compound can undergo various transformations:
- Reaction with acetylides: Research has explored the reactions of this compound with silver acetylides and alkynes [, ].
- Multicomponent Reactions: A novel isocyanide-based multicomponent reaction utilizing this compound leads to the synthesis of tetrazolyl-substituted benzazocines via sequential azido-Ugi and alkyne-induced ring-expansion reactions [].
- Domino Reactions: this compound undergoes a domino reaction with acetylacetylene in the presence of copper(I) iodide catalyst to yield a novel alkaloid-like system [].
Q4: Is there any information on the stability and formulation of this compound?
A: While specific stability data isn't provided in the abstracts, the use of this compound in tablet formulations suggests efforts to ensure its stability in solid dosage forms []. The exploration of iodometric titration methods also suggests a focus on understanding its reactivity and stability in various chemical environments [, ].
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